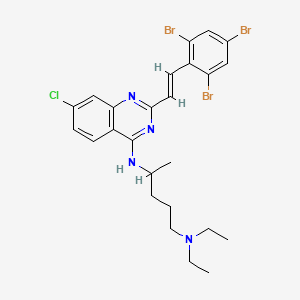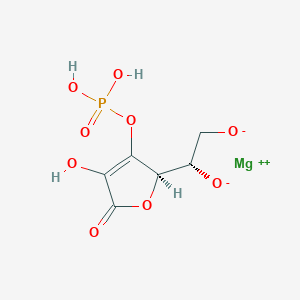
L-Ascorbic acid monophosphate magnesium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Ascorbic acid monophosphate magnesium salt, also known as L-Ascorbic acid 2-phosphate magnesium salt, is a stable derivative of Vitamin C (L-Ascorbic acid). This compound is known for its enhanced stability compared to L-Ascorbic acid, making it a valuable ingredient in various scientific and industrial applications. It is commonly used in cell culture media, cosmetics, and as a raw material in the production of advanced therapy medicinal products.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Ascorbic acid monophosphate magnesium salt typically involves the phosphorylation of L-Ascorbic acid followed by the introduction of magnesium ions. One common method includes reacting L-Ascorbic acid with phosphoric acid in the presence of a suitable catalyst to form L-Ascorbic acid 2-phosphate. This intermediate is then reacted with a magnesium salt, such as magnesium chloride, to yield this compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions
L-Ascorbic acid monophosphate magnesium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to dehydroascorbic acid.
Reduction: It can act as a reducing agent in various biochemical reactions.
Substitution: The phosphate group can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and atmospheric oxygen.
Reduction: It can reduce metal ions and other oxidized compounds.
Substitution: Reactions often involve nucleophiles such as hydroxide ions.
Major Products
Oxidation: Dehydroascorbic acid.
Reduction: Reduced metal ions and other reduced compounds.
Substitution: Various phosphorylated derivatives.
科学研究应用
L-Ascorbic acid monophosphate magnesium salt is widely used in scientific research due to its stability and bioactivity. Some key applications include:
Cell Culture Media: It is used as a supplement in cell culture media to promote cell growth and differentiation.
Cosmetics: It is used in skincare products for its antioxidant properties and ability to stimulate collagen production.
Advanced Therapy Medicinal Products: It serves as a raw material in the production of gene, cell, and tissue engineering products.
Biochemical Research: It is used in studies involving oxidative stress, gene expression, and metabolic pathways
作用机制
L-Ascorbic acid monophosphate magnesium salt exerts its effects primarily through its antioxidant properties. It scavenges free radicals, thereby protecting cells from oxidative damage. Additionally, it acts as a co-factor for various enzymes, including those involved in collagen synthesis and DNA demethylation. The compound also influences gene expression by modulating the activity of transcription factors and epigenetic regulators .
相似化合物的比较
Similar Compounds
L-Ascorbic acid: The parent compound, less stable but highly bioactive.
L-Ascorbic acid 2-phosphate sodium salt: Another stable derivative used in similar applications.
Magnesium ascorbyl phosphate: A similar compound with comparable stability and applications.
Uniqueness
L-Ascorbic acid monophosphate magnesium salt stands out due to its enhanced stability and bioavailability compared to L-Ascorbic acid. Its magnesium content also provides additional benefits, such as improved skin penetration and additional antioxidant properties .
属性
CAS 编号 |
119588-63-5 |
|---|---|
分子式 |
C6H7MgO9P |
分子量 |
278.39 g/mol |
IUPAC 名称 |
magnesium;(1S)-1-[(2R)-4-hydroxy-5-oxo-3-phosphonooxy-2H-furan-2-yl]ethane-1,2-diolate |
InChI |
InChI=1S/C6H7O9P.Mg/c7-1-2(8)4-5(15-16(11,12)13)3(9)6(10)14-4;/h2,4,9H,1H2,(H2,11,12,13);/q-2;+2/t2-,4+;/m0./s1 |
InChI 键 |
BVILVCMVJGYFDH-LEJBHHMKSA-N |
手性 SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)O)OP(=O)(O)O)[O-])[O-].[Mg+2] |
规范 SMILES |
C(C(C1C(=C(C(=O)O1)O)OP(=O)(O)O)[O-])[O-].[Mg+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



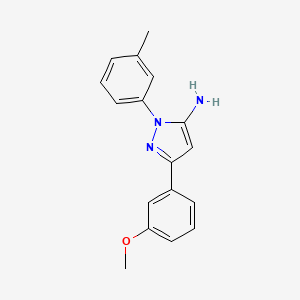
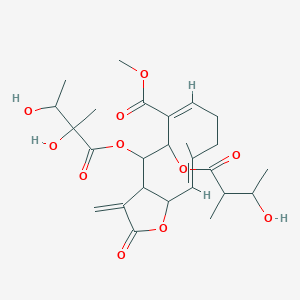
![4-(Benzo[cd]indol-2-ylamino)benzoic acid](/img/structure/B14154083.png)
![N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-phenoxyacetamide](/img/structure/B14154088.png)
![N-[1-(4-propyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide](/img/structure/B14154099.png)
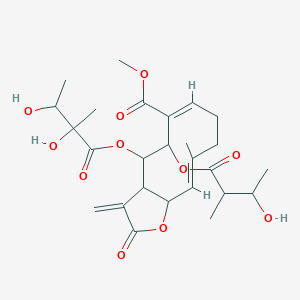
![5-(4-methylpiperazin-1-yl)-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B14154114.png)
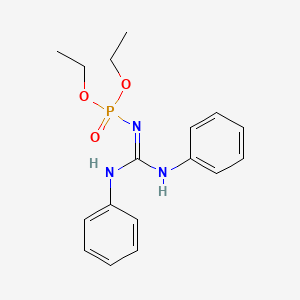
![[3,4-Diacetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14154128.png)

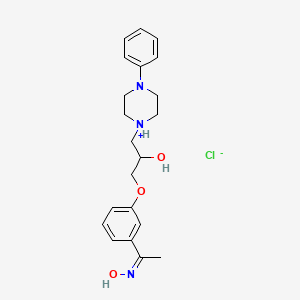
![Bicyclo[11.3.1]heptadeca-1(17),13,15-trien-2-one](/img/structure/B14154143.png)
